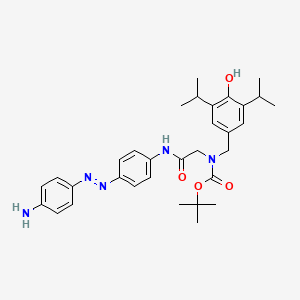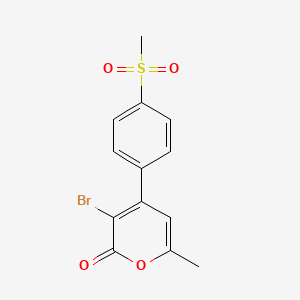
1,3,5-Trimethoxy-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethoxy-1,3,5-triazinane is an organic compound with the molecular formula C6H15N3O3. It belongs to the class of triazinanes, which are nitrogen-containing heterocycles. This compound is characterized by the presence of three methoxy groups attached to the triazinane ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trimethoxy-1,3,5-triazinane can be synthesized through the reaction of formaldehyde with methanol and ammonia under acidic conditions. The reaction typically involves the formation of intermediate compounds, which then cyclize to form the triazinane ring. The reaction conditions, such as temperature, pH, and reaction time, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with high purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trimethoxy-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated or alkylated derivatives .
Applications De Recherche Scientifique
1,3,5-Trimethoxy-1,3,5-triazinane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3,5-trimethoxy-1,3,5-triazinane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethyl-1,3,5-triazinane: Similar in structure but with methyl groups instead of methoxy groups.
1,3,5-Trinitro-1,3,5-triazinane: Contains nitro groups and is used in explosives.
2,4,6-Trimethoxy-1,3,5-triazine: Another triazine derivative with similar functional groups.
Uniqueness
1,3,5-Trimethoxy-1,3,5-triazinane is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical and physical properties. This makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
55027-94-6 |
|---|---|
Formule moléculaire |
C6H15N3O3 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1,3,5-trimethoxy-1,3,5-triazinane |
InChI |
InChI=1S/C6H15N3O3/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H2,1-3H3 |
Clé InChI |
MSBSDSVYRVRIRO-UHFFFAOYSA-N |
SMILES canonique |
CON1CN(CN(C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13866170.png)

![3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol](/img/structure/B13866180.png)

![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)


![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)


![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)


